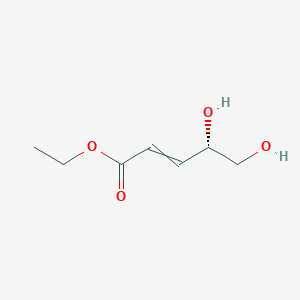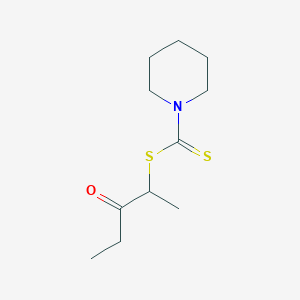
3-Oxopentan-2-yl piperidine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxopentan-2-yl piperidine-1-carbodithioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopentan-2-yl piperidine-1-carbodithioate can be achieved through several methods. One common approach involves the reaction of piperidine with carbon disulfide and an appropriate alkylating agent under controlled conditions . The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbodithioate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxopentan-2-yl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced carbodithioate derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxopentan-2-yl piperidine-1-carbodithioate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Oxopentan-2-yl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s carbodithioate group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Icaridin: A piperidine derivative used as an insect repellent.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Uniqueness
3-Oxopentan-2-yl piperidine-1-carbodithioate is unique due to its specific structural features, including the carbodithioate group and the 3-oxopentan-2-yl substituent. These features confer distinct chemical reactivity and potential biological activities, setting it apart from other piperidine derivatives .
Eigenschaften
CAS-Nummer |
65178-61-2 |
|---|---|
Molekularformel |
C11H19NOS2 |
Molekulargewicht |
245.4 g/mol |
IUPAC-Name |
3-oxopentan-2-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C11H19NOS2/c1-3-10(13)9(2)15-11(14)12-7-5-4-6-8-12/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
PWCOUOKIQFPVJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)SC(=S)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)

![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
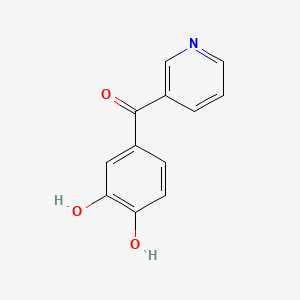
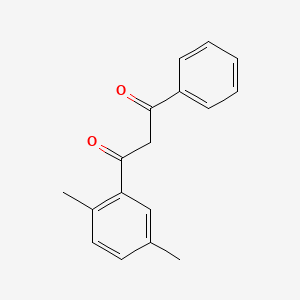
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)
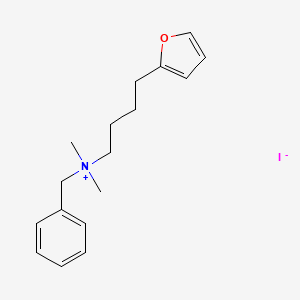
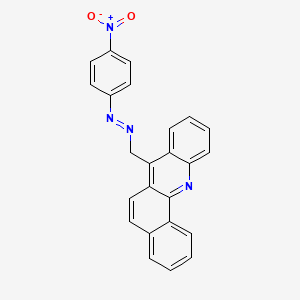
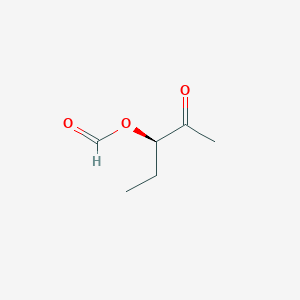
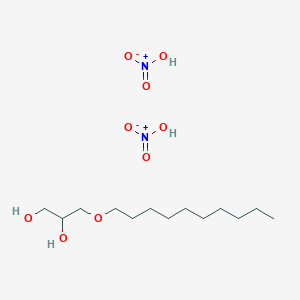
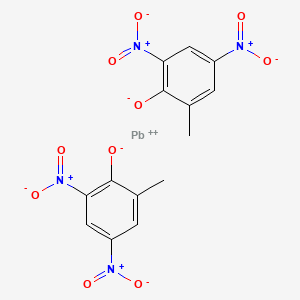
![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
